1H-pyrrolo[3,2-b]pyridine-3,6-diamine
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3,6-diamine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two amine groups attached at the 3rd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of pyrrolo[3,2-b]pyridine derivatives often involves the use of cyclization reactions, ring annulation, and cycloaddition reactions . Additionally, direct C-H arylation methods have been employed to synthesize these compounds .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The specific details of industrial production methods may vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[3,2-b]pyridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo[3,2-b]pyridine core.
Substitution: Substitution reactions, such as halogenation, nitration, and alkylation, can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce oxidized forms of the compound .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-3,6-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The binding of the compound to these receptors can block their activation and downstream signaling, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridine-3,6-diamine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: This compound contains a pyrazole ring fused to a pyridine ring and exhibits different biological activities.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused to a pyrazine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure and the presence of two amine groups, which contribute to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYSHTBWODWPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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